3-Bromo-2-fluoro-6-methylpyridine

Overview

Description

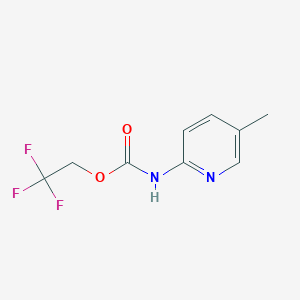

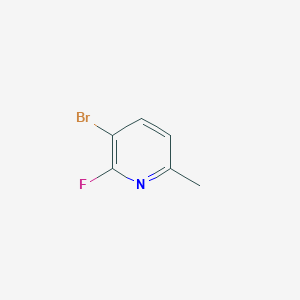

3-Bromo-2-fluoro-6-methylpyridine is a bromopyridine derivative . It is a compound with the molecular formula C6H5BrFN .

Synthesis Analysis

The synthesis of 3-Bromo-2-fluoro-6-methylpyridine involves various methods . One method involves heating 2-chloro-6-methylpyridine with bromotrimethylsilane .Molecular Structure Analysis

The molecular structure of 3-Bromo-2-fluoro-6-methylpyridine consists of a pyridine ring with bromo, fluoro, and methyl substituents. The molecular formula is C6H5BrFN, and it has an average mass of 190.013 Da and a monoisotopic mass of 188.958939 Da .Physical And Chemical Properties Analysis

3-Bromo-2-fluoro-6-methylpyridine is a solid compound . It has a density of 1.6±0.1 g/cm3 . The compound has a boiling point of 194.2±35.0 °C at 760 mmHg .Scientific Research Applications

Vibrational Spectra Studies

The vibrational spectra of various monosubstituted pyridines, including bromo and fluoro derivatives, have been extensively studied. These studies provide insights into the structural and electronic properties of these compounds, which are crucial for their application in various fields of chemistry and material science. The comprehensive assignments of frequencies for these compounds, including their Raman and infra-red spectra, allow for a deeper understanding of their molecular vibrations and interactions (Green, Kynaston, & Paisley, 1963).

Synthesis and Functionalization

Efficient methodologies for the functionalization of pyridine derivatives have been developed, demonstrating the versatility of these compounds in synthetic chemistry. For instance, the synthesis of cognition enhancer drug candidates involves the functionalization of 2-fluoro-4-methylpyridine, showcasing the potential of fluoro-methylpyridines in medicinal chemistry (Pesti et al., 2000).

Deprotonation and Cross-Coupling Reactions

The deprotonation of fluoro pyridines using lithium magnesates and their subsequent use in cross-coupling reactions exemplify the reactivity and application of these compounds in advanced organic synthesis. Such reactions enable the construction of complex molecular architectures, which are essential for the development of new materials and pharmaceuticals (Awad et al., 2004).

Electrocatalytic Carboxylation

The electrocatalytic carboxylation of bromo-pyridines with CO2 in ionic liquids represents an innovative approach to incorporating carbon dioxide into organic molecules. This method provides a sustainable pathway for the synthesis of carboxylic acids, highlighting the role of halogenated pyridines in green chemistry and CO2 utilization (Feng et al., 2010).

Fluorescence Probes

Halogenated pyridines, including bromo-methylpyridines, have been utilized in the design of fluorescence probes for selective visual sensing of metal ions. These compounds' unique optical properties make them valuable tools in biochemical research and environmental monitoring (Ajayaghosh, Carol, & Sreejith, 2005).

Safety and Hazards

properties

IUPAC Name |

3-bromo-2-fluoro-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXJNYKHLITMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654056 | |

| Record name | 3-Bromo-2-fluoro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-fluoro-6-methylpyridine | |

CAS RN |

375368-78-8 | |

| Record name | 3-Bromo-2-fluoro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1519241.png)

![(3-{[Ethyl(methyl)amino]methyl}phenyl)methanamine](/img/structure/B1519242.png)

![4-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1519243.png)

![6-[Ethyl(propyl)amino]pyridine-3-carboxylic acid](/img/structure/B1519248.png)

![2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1519252.png)

![5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde](/img/structure/B1519260.png)

![[1-(3-Methylphenyl)cyclohexyl]methanamine](/img/structure/B1519262.png)

![1-(Chloromethyl)-2-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1519263.png)